molecular formula C24H26FN5O2S B2546561 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-12-4

2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2546561
CAS No.: 887220-12-4
M. Wt: 467.56
InChI Key: SVBKCWUQWGKZHS-UHFFFAOYSA-N
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Description

2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds similar to 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized through various chemical methods, including microwave-assisted synthesis, aiming to explore their biological activities. These compounds have been evaluated for their antimicrobial, antilipase, antiurease, and potential anticancer activities. The synthesis processes often involve multiple steps, starting from basic precursors like ethyl piperazine-1-carboxylate to generate a range of derivatives with significant biological activities (Başoğlu et al., 2013; Bektaş et al., 2007).

Antimicrobial and Antitumor Activities

These compounds have shown good to moderate antimicrobial activity against various test microorganisms, indicating their potential as antimicrobial agents. Some derivatives have also exhibited antiurease and antilipase activities, suggesting their utility in treating related disorders. Moreover, certain compounds within this class have been identified to possess antitumor activities, highlighting their potential in cancer research and therapy (Karayel, 2021; Ding et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.

Mode of Action

This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . This means it binds to these receptors and activates them, leading to changes in gene expression that influence lipid and glucose metabolism.

Biochemical Pathways

Upon activation by this compound, the PPARs modulate the expression of a variety of genes involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects include improved lipid profiles, enhanced insulin sensitivity, and reduced inflammation.

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression that lead to improved lipid profiles, enhanced insulin sensitivity, and reduced inflammation . These changes can have beneficial effects in conditions such as metabolic syndrome, type 2 diabetes, and cardiovascular disease.

Properties

IUPAC Name

2-ethyl-5-[(2-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(18-6-4-5-7-19(18)25)29-14-12-28(13-15-29)16-8-10-17(32-2)11-9-16/h4-11,21,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBKCWUQWGKZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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